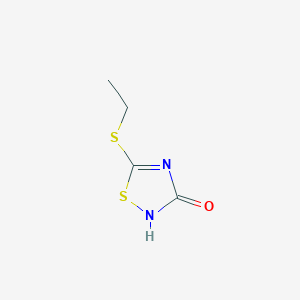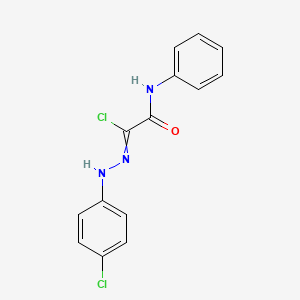
3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Vue d'ensemble
Description
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with the molecular formula C10H11NO. This compound is part of the isoquinolinone family, which is known for its diverse biological and pharmacological properties. The structure of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one includes a fused ring system with a nitrogen atom, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several routes. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications .
Analyse Des Réactions Chimiques
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-alkylated derivatives, while reduction can produce dihydroisoquinolinones .
Applications De Recherche Scientifique
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism by which 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
3-Methyl-3,4-dihydro-2H-isoquinolin-1-one can be compared with other similar compounds, such as:
7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: This compound has a similar structure but with a methyl group at the 7-position, which can influence its biological activity.
3,3-Dimethyl-3,4-dihydro-1(2H)-isoquinolinone: This derivative has two methyl groups at the 3-position, affecting its chemical reactivity and stability.
1,4-Dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one: This compound is an analog used in studies related to acetylcholine release and has different pharmacological properties.
The uniqueness of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to its analogs .
Propriétés
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCBNZSMWMIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385110 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35690-67-6 | |
| Record name | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)


![methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1597122.png)


![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)




